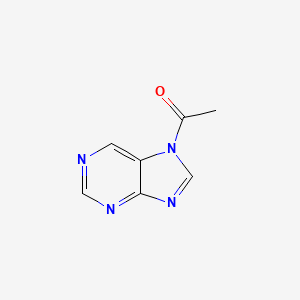

1-(7H-purin-7-yl)ethanone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70740-29-3 |

|---|---|

Molekularformel |

C7H6N4O |

Molekulargewicht |

162.15 g/mol |

IUPAC-Name |

1-purin-7-ylethanone |

InChI |

InChI=1S/C7H6N4O/c1-5(12)11-4-10-7-6(11)2-8-3-9-7/h2-4H,1H3 |

InChI-Schlüssel |

SNTDWKMDWOFUAR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)N1C=NC2=NC=NC=C21 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 7 Acylpurines

Regioselective N7 Acylation Strategies of Purine (B94841) Nucleobases

Targeting the N7 position of the purine ring requires specific synthetic approaches that can overcome the inherent reactivity patterns of the molecule.

Direct acylation of purine nucleobases using highly reactive acylating agents like acyl halides and anhydrides is a primary method for introducing an acyl group. The reaction between a purine anion and an acyl chloride, such as benzoyl chloride or ferrocenoyl chloride, is a regioselective process that typically results in a competitive formation of both N7- and N9-acylpurine isomers. beilstein-journals.orgacs.org For instance, the reaction of the adenine (B156593) anion with ferrocenoyl chloride in N,N-dimethylformamide (DMF) yields a mixture of the N7- and N9-ferrocenoyl isomers. beilstein-journals.org No formation of N1- or N3-acylated products is generally observed in these reactions. beilstein-journals.orgresearchgate.net

The use of acetylating agents like acetic anhydride (B1165640), often in the presence of acetyl chloride, is a common method for introducing acetyl groups. oup.comnih.gov However, when applied to purine nucleosides, these "acid acetylation" conditions can lead to not only the desired acylated nucleoside but also partial or even quantitative cleavage of the glycosidic bond, separating the purine base from the sugar moiety. oup.comnih.govnih.gov For example, reacting inosine (B1671953) with acetyl chloride over several days can result in a near-quantitative cleavage, yielding the free purine base (hypoxanthine). oup.comnih.gov In some cases, such as the acylation of purine-8-thione with acetic anhydride, a mixture of 9- and 7-acetylated products is formed. researchgate.net

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like purine analogues in a single step from three or more starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating libraries of structurally diverse compounds. nih.govbeilstein-journals.orgmdpi.com

One notable application is the synthesis of purine-based peptidomimetic N-acyl-α-carboxamides through the Ugi four-component reaction. researchgate.net In a specific study, a library of compounds was generated using 2-amino-6-chloropurine (B14584) as the amine component, which was combined with various aldehydes, carboxylic acids, and isocyanides. researchgate.net This approach directly yields N-acylated purine structures.

While many MCRs in nucleoside chemistry focus on modifying the sugar or constructing the base itself, they can be adapted for N-acylation. acs.orgbeilstein-journals.orgresearchgate.net For instance, an efficient three-component method has been developed to produce acylated acyclic nucleosides by reacting a purine, an acetal, and acetic anhydride in the presence of a catalyst, although this specific method favors the N9 isomer. mdpi.com The versatility of MCRs allows for the incorporation of purine scaffolds to generate diverse N-acyl analogues. illinois.edu

While distinct from acylation, N7-alkylation strategies provide crucial insights into controlling regioselectivity at the purine nitrogen atoms. Direct alkylation of purines with alkyl halides under basic conditions typically yields a mixture of N7 and N9 isomers. acs.orgnih.gov In these mixtures, the N9-alkylated product is often favored as it is the thermodynamically more stable regioisomer. acs.org

To overcome this, methods have been developed to achieve regioselective N7 substitution. A significant advancement is the direct N7-tert-alkylation of 6-substituted purines under kinetically controlled conditions. nih.gov This method involves the reaction of an N-trimethylsilylated purine with a tert-alkyl halide, using tin(IV) chloride (SnCl₄) as a catalyst. acs.orgnih.govresearcher.life This approach can be highly regioselective for the N7 isomer. acs.orgnih.gov Conversely, by changing the reaction conditions, such as heating in a different solvent, the same starting materials can be used to form the thermodynamically favored N9 isomer. acs.org

Other methodologies for preparing N7-alkylated purines include:

Cyclization reactions of appropriately substituted imidazole (B134444) or pyrimidine (B1678525) precursors, which are unambiguous but often multi-step and laborious. nih.gov

Alkylation using Grignard reagents , which can favor the formation of N7 isomers. researchgate.net

Alkylation of N9-substituted purines followed by the selective removal of a labile group. nih.gov

Factors Governing Regioselectivity in Purine N-Acylation

The outcome of purine N-acylation, specifically the ratio of N7 to N9 isomers, is dictated by a delicate balance between the intrinsic electronic properties of the purine ring and the steric environment around the nucleophilic nitrogen atoms. beilstein-journals.orgbeilstein-journals.org

The purine ring contains two competing nucleophilic centers in its imidazole portion: the N7 and N9 nitrogen atoms. beilstein-journals.org Computational studies, using tools like Fukui functions and density functional theory (DFT), have consistently shown that in the purine anion, the N7 position is inherently more nucleophilic than the N9 position. beilstein-journals.orgbeilstein-journals.orgnsf.gov This suggests that the N7 nitrogen should react more readily with electrophiles. beilstein-journals.org

This intrinsic reactivity means that in the absence of overwhelming steric factors, the acylation reaction is controlled by electronic effects, and the formation of the N7-acylated product is favored. beilstein-journals.orgbeilstein-journals.org This kinetically controlled pathway is observed in the alkylation of purine bases, where modification at the N7 position is a result of a kinetically controlled process. acs.orgnih.gov

While electronic effects favor N7 acylation, steric hindrance can play a dominant role in determining the final product ratio. beilstein-journals.org Bulky substituents on the purine ring, particularly at the C6 position adjacent to N7, can physically block the approach of an electrophile. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This steric shielding of the N7 region makes the formation of the N7-isomer a kinetically less feasible process. beilstein-journals.orgresearchgate.net

As a result, the electrophilic acylating agent is directed to the more accessible N9 position. beilstein-journals.org Research on the acylation of N6-substituted adenine derivatives demonstrates this principle clearly. As the steric bulk of the substituent at the N6-position increases, the N9/N7 isomer ratio in the product mixture rises significantly. beilstein-journals.org For example, a reaction with an N6-tert-butyloxycarbonyl (Boc) group, which is very bulky, results in an unfavorable steric repulsion with the incoming acyl group at the N7 position, leading to a strong preference for the N9 isomer. beilstein-journals.org This can shift the reaction from being merely regioselective to fully regiospecific, yielding only the N9 product. beilstein-journals.org

| Purine Derivative (N6-Substituent) | N9/N7 Isomer Ratio |

|---|---|

| Adenine (H) | 1.5 : 1 |

| N6-Methyladenine (Me) | 2.8 : 1 |

| N6-Benzoyladenine (Bz) | 4.0 : 1 |

| N6-Isopentenyladenine | 4.9 : 1 |

| N6-(tert-Butoxycarbonyl)adenine (Boc) | 9.0 : 1 |

The interplay between electronic and steric effects is therefore crucial for controlling the kinetic and thermodynamic outcomes of purine acylation reactions. beilstein-journals.orgresearchgate.net By carefully selecting substituents on the purine ring, one can tune the isomeric product ratio to favor the desired N7-acylpurine. beilstein-journals.org

Role of Solvents and Catalysts in Regiochemical Control of N7-Acylation

The regiochemical outcome of purine acylation—the preferential formation of the N7- or N9-acyl isomer—is dictated by a delicate interplay between kinetic and thermodynamic factors, which are in turn governed by the choice of solvent, base, and catalyst. The N9-proton of the purine ring is generally more acidic than the N7-proton, leading to the formation of the N9-acylated product under thermodynamically controlled conditions, as it is often the more stable isomer. However, kinetic control can be leveraged to favor the formation of the N7 isomer, 1-(7H-purin-7-yl)ethanone.

Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) are commonly employed. These solvents effectively solvate the cation of the base used (e.g., K⁺, Cs⁺) but poorly solvate the resulting purine anion, thereby maintaining its nucleophilicity. The choice of solvent can influence the aggregation state of the purine salt and the coordination of the cation, subtly altering the accessibility of the N7 and N9 positions.

Catalyst and Base Effects: The choice of base is the most critical factor in directing N7-acylation.

Alkali Metal Carbonates: Bases like potassium carbonate (K₂CO₃) and especially cesium carbonate (Cs₂CO₃) are highly effective. Upon deprotonation of purine, the large and soft cesium cation (Cs⁺) is thought to preferentially coordinate with the N7 atom due to chelation effects involving the lone pair on the adjacent N3 atom. This coordination sterically encumbers the N9 position, directing the incoming acylating agent (e.g., acetic anhydride or acetyl chloride) to the more accessible N7 position.

Phase-Transfer Catalysis (PTC): This technique provides an excellent method for achieving high N7 selectivity. In a biphasic system (e.g., dichloromethane/aqueous NaOH), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) transports the purine anion into the organic phase. The bulky tetrabutylammonium cation [(C₄H₉)₄N⁺] effectively shields the N9 position, forcing the acylation to occur at the N7 site. This method often proceeds under mild conditions with high yields and selectivity.

The following table summarizes the influence of different reaction conditions on the regioselectivity of purine acylation.

| Condition (Solvent/Base/Catalyst) | Acylating Agent | Major Product (Ratio N7:N9) | Plausible Rationale | Reference |

|---|---|---|---|---|

| DMF / K₂CO₃ | Acetic Anhydride | Mixture, slight preference for N9 | Standard basic conditions often lead to the thermodynamically favored N9 product. | |

| DMF / Cs₂CO₃ | Acetyl Chloride | High N7 selectivity (>10:1) | The large Cs⁺ cation coordinates to N7, sterically blocking the N9 position and directing acylation to N7. | |

| CH₂Cl₂ / aq. NaOH / TBAB | Acetyl Chloride | High N7 selectivity (>15:1) | Phase-transfer catalysis using a bulky quaternary ammonium (B1175870) cation effectively shields N9, promoting kinetic attack at N7. | |

| Acetonitrile / NaH | Acetic Anhydride | Predominantly N9 | Sodium hydride (NaH) forms the sodium salt, which does not provide significant steric blocking at N9, leading to the thermodynamic product. |

Derivatization Pathways from 7-Acylpurine Precursors

This compound is not merely a final product but a highly valuable and versatile synthetic intermediate. The electron-withdrawing nature of the N7-acetyl group activates the purine core toward certain chemical transformations, while the acetyl moiety itself offers a site for further functionalization.

Chemical Transformations at C6 and C2 Positions of the Purine Core

The N7-acetyl group significantly decreases the electron density of the purine ring system. This electronic effect renders the C6 and C2 positions highly susceptible to nucleophilic aromatic substitution (SNAr), a pathway that is otherwise difficult with the parent purine.

A common strategy begins with a 6-substituted purine, such as 6-chloropurine. Acylation at the N7 position yields 7-acetyl-6-chloropurine, a key building block. The chlorine atom at the C6 position is now an excellent leaving group, readily displaced by a variety of nucleophiles.

Amination: Reaction of 7-acetyl-6-chloropurine with primary or secondary amines introduces diverse substituents at the C6 position, leading to a library of 6-amino-7-acetylpurine derivatives. Subsequent removal of the N7-acetyl group (e.g., via mild basic hydrolysis) yields analogues of adenine.

Alkoxylation and Thiolation: Similarly, alkoxides (RO⁻) and thiolates (RS⁻) can displace the C6-chloride to install oxygen or sulfur linkages, respectively.

Functionalization at the C2 position can also be achieved, although it is generally less reactive than the C6 position. For precursors like 7-acetyl-2,6-dichloropurine, selective substitution can often be achieved by carefully controlling reaction temperature, with the more reactive C6-chloride being displaced first under milder conditions.

The table below illustrates representative transformations starting from an activated 7-acetylpurine intermediate.

| Starting Material | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 7-Acetyl-6-chloropurine | Cyclopropylamine, Triethylamine, Ethanol | 7-Acetyl-N-cyclopropyl-6-aminopurine | C6 Nucleophilic Aromatic Substitution (Amination) | |

| 7-Acetyl-6-chloropurine | Sodium Methoxide, Methanol | 7-Acetyl-6-methoxypurine | C6 Nucleophilic Aromatic Substitution (Alkoxylation) | |

| 7-Acetyl-6-chloropurine | Benzyl Mercaptan, K₂CO₃, DMF | 7-Acetyl-6-(benzylthio)purine | C6 Nucleophilic Aromatic Substitution (Thiolation) | |

| 7-Acetyl-2,6-dichloropurine | Ammonia, Dioxane, 0 °C | 2-Chloro-7-acetyl-6-aminopurine | Regioselective C6 Nucleophilic Substitution |

Further Functionalization of the Acetyl Moiety for Extended Chemical Space Exploration

Beyond the purine core, the acetyl group of this compound provides a distinct reactive handle for building molecular complexity. The α-protons of the methyl group are acidic and can be involved in enolate chemistry, while the carbonyl carbon is an electrophilic center.

α-Halogenation: The methyl group can be readily halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid. This yields 2-bromo-1-(7H-purin-7-yl)ethanone, a potent electrophile and a valuable building block for synthesizing more complex structures through alkylation of various nucleophiles.

Condensation Reactions: The α-protons can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate an enolate. This enolate can then participate in condensation reactions. For instance, a Claisen-Schmidt condensation with an aromatic aldehyde (Ar-CHO) yields a purinyl chalcone (B49325) analogue (an α,β-unsaturated ketone), which incorporates a new aromatic ring and a reactive Michael acceptor system into the molecule.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction produces 1-(7H-purin-7-yl)ethanol, introducing a chiral center and a hydroxyl group that can be used for further esterification or etherification reactions.

These transformations are summarized in the following table.

| Starting Material | Reagents | Product Structure | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS), CCl₄ | 2-Bromo-1-(7H-purin-7-yl)ethanone | α-Halogenation | |

| This compound | 1. LDA, THF, -78 °C 2. Benzaldehyde | (E)-3-Phenyl-1-(7H-purin-7-yl)prop-2-en-1-one | Claisen-Schmidt Condensation | |

| This compound | Sodium Borohydride (NaBH₄), Methanol | 1-(7H-Purin-7-yl)ethanol | Carbonyl Reduction |

Chemical Reactivity and Mechanistic Investigations of 7 Acylpurine Systems

Intramolecular Rearrangements: N7/N9 Transacylation Isomerization Processes

A key characteristic of N-acylated purines is their tendency to undergo intramolecular rearrangements, specifically the transfer of the acyl group between the N7 and N9 positions of the purine (B94841) ring. This transacylation process results in an equilibrium between the two regioisomers.

The isomerization between N7- and N9-acylpurines is a dynamic equilibrium that can be studied using techniques like 1H NMR spectroscopy. acs.orgresearchgate.net Research on related N-ferrocenoylpurines has shown that this interconversion is significantly influenced by the substituent at the C6 position of the purine ring. acs.orgresearchgate.net

In a study on ferrocenoylated adenine (B156593), where the C6 substituent is an amino group (–NH2), the N7 isomer converts to the more thermodynamically stable N9 isomer. researchgate.net The process reaches a dynamic equilibrium, and the kinetics are quantifiable. acs.orgresearchgate.net The observed rate constant (k_obs) for the N7 to N9 isomerization in the adenine system was found to be 0.3668 h⁻¹. In contrast, the isomerization for a C6-benzyloxypurine was 56 times slower, highlighting the profound impact of the C6 substituent on the reaction rate. acs.orgresearchgate.net

Theoretical calculations using density functional theory (DFT) have been employed to probe the energetics of this transacylation. For the adenine system, the calculated Gibbs free energy of activation (ΔG‡) for the S_N2-like reaction was 107.9 kJ/mol, which shows good agreement with the experimental value of 102.7 kJ/mol. acs.orgresearchgate.net

Table 1: Kinetic and Thermodynamic Data for N7/N9 Isomerization of Ferrocenoyl-Adenine

| Parameter | Value | Method |

|---|---|---|

| Observed Rate Constant (k_obs) | 0.3668 h⁻¹ | Experimental (¹H NMR) |

| Gibbs Free Energy of Activation (ΔG‡) | 102.7 kJ/mol | Experimental |

Data sourced from studies on ferrocenoyl-adenine systems, which serve as a model for acylpurine isomerization. acs.orgresearchgate.net

The solvent plays a critical role in mediating the N7/N9 transacylation. Studies have demonstrated that this isomerization is highly dependent on the nucleophilicity of the solvent. acs.orgresearchgate.net For instance, the interconversion of N7- and N9-ferrocenoylated isomers occurs readily in dimethylsulfoxide (DMSO), a polar and highly nucleophilic solvent. acs.orgresearchgate.net

The proposed mechanism involves the solvent acting as a nucleophilic catalyst. acs.orgresearchgate.netbath.ac.uk In the case of DMSO, the oxygen atom of the sulfoxide (B87167) nucleophilically attacks the electrophilic carbonyl carbon of the acyl group. This leads to the formation of a transient intermediate, facilitating the cleavage of the N7-acyl bond and subsequent re-acylation at the N9 position. acs.orgresearchgate.net This S_N2-like reaction mechanism is consistent with experimental kinetic data. acs.org

Notably, the isomerization is not observed in other less nucleophilic organic solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), or acetone. acs.orgresearchgate.net This specificity underscores the exceptional role of DMSO in promoting the acyl group transfer and serves as a caution when dissolving acylated purines, as they are prone to isomerization in this solvent. acs.orgresearchgate.net The principle of nucleophilic catalysis, where a catalyst attacks an acyl donor to form a more reactive activated intermediate, is a general mechanism in many acyl transfer reactions. bath.ac.uk

Cleavage Reactions Involving the N-Glycosidic Bond in Related Purine Nucleosides

The N-glycosidic bond, which links the purine base to the sugar moiety in nucleosides, exhibits variable stability and can be cleaved under certain conditions, particularly in an acidic environment.

The hydrolysis of the N-glycosidic bond in purine nucleosides is significantly accelerated by acid. nih.govttu.ee The mechanism involves the protonation of nitrogen atoms within the purine ring, which enhances the leaving group ability of the purine base. nih.gov For purine nucleosides, protonation is thought to occur primarily at the N7 position of the imidazole (B134444) ring, a site of high electron density. ttu.ee This is supported by the observation that nucleosides methylated at N7 or N3 are extremely labile to acid hydrolysis. ttu.ee

The acid-catalyzed reaction proceeds through a stepwise mechanism (D_N*A_N‡). nih.gov The process begins with the reversible cleavage of the C-N glycosidic bond to form an intermediate contact ion pair complex, consisting of the purine base and an oxacarbenium ion derived from the sugar. nih.gov The departure of the purine base as a neutral or monocationic species is the rate-determining step. nih.gov Product analysis following cleavage yields the free purine base and the corresponding sugar or sugar derivative.

The introduction of substituents, including acyl groups, onto the purine ring can significantly influence the stability of the N-glycosidic bond. Acylation of the exocyclic amino group in cytosine nucleosides, for example, renders the glycosidic bond much more susceptible to acid hydrolysis compared to the parent nucleosides. ttu.ee

Similarly, the introduction of alkyl groups at positions N3 and N7 of the purine ring leads to a tangible decrease in the stability of the glycosidic bond. ttu.ee For instance, 7-methyldeoxyguanosine hydrolyzes orders of magnitude faster than its non-methylated counterpart. ttu.ee This labilization is attributed to the fixed positive charge on the alkylated nitrogen, which facilitates the cleavage of the glycosidic linkage. ttu.ee Therefore, the presence of an acyl group, particularly on a ring nitrogen, can be expected to impact the lability of the purine scaffold in related nucleoside structures.

Electrophilic and Nucleophilic Reactivity Profiles of the N7-Acylated Purine Scaffold

The purine ring system contains several nucleophilic nitrogen atoms. Computational studies, using Fukui functions and analysis of the Highest Occupied Molecular Orbital (HOMO), indicate that in the purine anion, the N7 atom is inherently the most nucleophilic site, followed by N9. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This intrinsic reactivity favors electrophilic attack at the N7 position. beilstein-journals.orgresearchgate.net However, the regioselectivity of reactions like alkylation or acylation is not solely governed by electronic effects. Steric hindrance from substituents, particularly at the C6 position, can shield the N7 atom, leading to a preferential reaction at the less hindered N9 position. beilstein-journals.orgbeilstein-journals.org The C8 position of the purine ring can also exhibit nucleophilic character after being deprotonated by a strong base, allowing for reactions with electrophiles. mdpi.com

Advanced Spectroscopic and Theoretical Characterization of 1 7h Purin 7 Yl Ethanone and Analogues

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomer Differentiation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms. elifesciences.org For purine (B94841) derivatives, where substitution can occur at different nitrogen atoms of the heterocyclic core, advanced 1D and 2D NMR methods are indispensable for distinguishing between the resulting regioisomers, primarily the N7 and N9 isomers. iucr.orgtandfonline.com

The differentiation is often achieved by analyzing the chemical shifts of the purine ring's carbon and proton atoms. researchgate.net Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful. researchgate.netnih.gov HSQC correlates protons with their directly attached carbons, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for mapping the molecular skeleton. nih.gov

A key diagnostic tool for distinguishing between N7 and N9 isomers is the analysis of the ¹³C NMR chemical shifts of the C5 and C8 carbons. acs.org For N7-substituted purines, the chemical shift difference (Δδ) between C5 and C8 is generally large, whereas for N9 isomers, this difference is significantly smaller. acs.org For instance, in a study of 7-(tert-butyl)-6-chloro-7H-purine, the Δδ between C5 and C8 was found to be 27 ppm, while for the corresponding N9 isomer, it was only 13 ppm. acs.org

Furthermore, ¹H NMR provides valuable clues. The H-8 proton of an N7-substituted purine is typically shifted downfield compared to its N9 counterpart, while the H-2 proton is shifted upfield. indexcopernicus.com Nuclear Overhauser Effect Spectroscopy (NOESY) is another powerful 2D NMR technique that helps in the definitive assignment of regioisomers by probing spatial proximities between protons. tandfonline.comindexcopernicus.com For example, in N7-substituted purines with a substituent at the C6 position, a NOESY experiment can show a correlation between the protons of the N7-substituent and the protons of the C6-substituent, an interaction that is absent in the N9 isomer. iucr.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(7H-Purin-7-yl)ethanone Predicted values are based on general purine chemical shift ranges and data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.7 - 8.9 | 152.0 - 154.0 |

| H-6 | 9.0 - 9.2 | 145.0 - 147.0 |

| H-8 | 8.3 - 8.5 | 147.0 - 149.0 |

| CH₃ (acetyl) | 2.8 - 3.0 | 25.0 - 27.0 |

| C-2 | - | 152.0 - 154.0 |

| C-4 | - | 154.0 - 156.0 |

| C-5 | - | 122.0 - 124.0 |

| C-6 | - | 145.0 - 147.0 |

| C-8 | - | 147.0 - 149.0 |

¹⁵N NMR spectroscopy also offers a powerful method for distinguishing between N7 and N9 isomers, as the chemical shifts of the nitrogen atoms in the purine ring are highly sensitive to the substitution pattern. Current time information in Bangalore, IN.

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion, thereby validating the molecular formula. bioanalysis-zone.com

The ionization method employed in MS can significantly influence the resulting spectrum. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. msu.edu The fragmentation patterns can be complex but offer rich structural information. libretexts.org Softer ionization techniques, such as Electrospray Ionization (ESI), are less energetic and are more likely to yield the intact molecular ion, which is crucial for confirming the molecular weight. researchgate.net

For this compound, the molecular formula is C₇H₆N₄O. The expected fragmentation in an EI-MS experiment would likely involve the cleavage of the acetyl group. Key fragmentation pathways would include:

Loss of the acetyl radical (•COCH₃): This would lead to a fragment corresponding to the purine ring itself.

Loss of a methyl radical (•CH₃): This would result in a cation with the formula [M-15]⁺.

Cleavage of the purine ring: The purine ring itself can undergo characteristic fragmentation, although these pathways can be complex.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₇N₄O⁺ | 163.0614 |

| [M+Na]⁺ | C₇H₆N₄NaO⁺ | 185.0434 |

| [M-CH₃]⁺ | C₆H₃N₄O⁺ | 147.0298 |

The "nitrogen rule" in mass spectrometry states that a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent with the molecular weight of this compound (162.15 g/mol ). rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. lumenlearning.commdpi.com Each functional group has characteristic absorption frequencies, making IR spectroscopy an excellent tool for qualitative analysis. vscht.czlibretexts.org

For this compound, the IR spectrum is expected to show several key absorption bands that confirm its structure. The most prominent of these would be the carbonyl (C=O) stretching vibration of the acetyl group. This band is typically strong and appears in the region of 1690-1720 cm⁻¹. In a related compound, 1-(10H-phenothiazin-10-yl)-2-(7H-purin-6-ylsulfanyl)ethanone, a strong C=O stretch was observed at approximately 1685 cm⁻¹. The exact position of this band can provide insights into the electronic environment and potential resonance effects.

Other important vibrations include the C-N and C=N stretching vibrations of the purine ring, which are expected to appear in the 1400-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic purine ring will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (acetyl) | Stretch | 1690 - 1720 |

| C=N (purine ring) | Stretch | 1580 - 1620 |

| C=C (purine ring) | Stretch | 1400 - 1500 |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C-H (aliphatic, CH₃) | Stretch | 2850 - 2960 |

Conformational analysis using IR spectroscopy can be performed by studying shifts in characteristic vibrational frequencies upon changes in solvent polarity or temperature. lumenlearning.comlibretexts.org For this compound, the orientation of the acetyl group relative to the purine ring could potentially be investigated through such studies, although this would likely require computational support to interpret the subtle spectral changes. ias.ac.in

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Analysis of Analogues

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed electron density map and, from that, a precise model of the molecule's structure, including bond lengths, bond angles, and stereochemistry. numberanalytics.com This technique is also invaluable for studying the supramolecular architecture, which describes how molecules are arranged and interact in the solid state through non-covalent forces like hydrogen bonding, π-π stacking, and van der Waals interactions. ias.ac.innumberanalytics.com

While a crystal structure for this compound itself is not reported, the structure of a close analogue, 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one , provides significant insight into the solid-state conformation and packing of N7-substituted purines. iucr.org In this analogue, the purine ring is attached to the cyclobutanone (B123998) unit at the N7 position. iucr.org

A crucial feature observed in the crystal structure of this analogue is the orientation of the substituent at N7 relative to the purine ring. The mean plane of the cyclobutane (B1203170) ring is inclined to the mean plane of the purine ring system by 52.62 (11)°. iucr.org This type of structural information is critical for understanding how such molecules might interact with biological targets.

The analysis of the crystal packing reveals how molecules self-assemble. In the case of 3-[(6-chloro-7H-purin-7-yl)methyl]cyclobutan-1-one, the molecules are linked by weak Cl⋯O interactions, forming a helical structure. iucr.org The study of such supramolecular assemblies is a key aspect of crystal engineering and is important for understanding the physical properties of the solid material and for the design of new materials with desired properties. ias.ac.in The ability of purine analogues to form diverse supramolecular structures, such as those driven by hydrogen bonding and π-π stacking, is well-documented and plays a crucial role in their biological function and their application in materials science. oup.comugr.es

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and reactivity indices.

Fukui functions are crucial reactivity descriptors derived from DFT that help in identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. d-nb.info For purine (B94841) systems, determining the relative nucleophilicity of the nitrogen atoms is essential for understanding their reactivity, particularly in acylation and alkylation reactions.

In studies of purine anions, Fukui function analysis has been applied to predict the most probable sites for electrophilic attack. beilstein-journals.org Research on various adenine (B156593) derivatives has consistently shown that the N7 atom is inherently more nucleophilic than the N9 atom. d-nb.infobeilstein-journals.org This is a critical insight when considering the synthesis and reactions of 7-substituted purines like 1-(7H-purin-7-yl)ethanone. The acetyl group at the N7 position is a result of the high intrinsic nucleophilicity of this site.

The condensed Fukui function, f⁻, is used to quantify the susceptibility of each atomic site in a molecule towards a nucleophilic attack. While specific calculations for this compound are not available, the general findings for related purine anions are summarized in the table below.

| Atomic Site in Purine Anion | Predicted Nucleophilicity (f⁻) | Reactivity Rank for Electrophilic Attack |

| N7 | Highest | 1 |

| N9 | High | 2 |

| N3 | Moderate | 3 |

| N1 | Low | 4 |

| This table illustrates the general trend of nucleophilicity for the nitrogen atoms in a purine anion as predicted by Fukui function analysis in related studies. d-nb.infobeilstein-journals.org |

Molecular Orbital (MO) theory and the analysis of electron density distribution provide a more detailed picture of the electronic characteristics of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

For purine derivatives, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. bohrium.com In the case of N7-acylated purines, the electron-withdrawing nature of the acetyl group would influence the electron density across the purine ring system. Analysis of the molecular orbital coefficients supports the findings from Fukui functions, indicating that the N7 position is a primary site for electrophilic interaction in the purine anion. beilstein-journals.org The electron density distribution would show a concentration of electron density around the N7 atom in the purine anion, making it a favorable site for the attachment of the acetyl group.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior Assessment

The general procedure for an MD simulation involves:

System Setup : Defining the initial coordinates of the molecule, solvating it in a box of water molecules, and adding ions to neutralize the system and mimic physiological concentrations. bonvinlab.org

Energy Minimization : Relaxing the system to remove any steric clashes or unfavorable interactions. bonvinlab.org

Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure to stabilize the system under the chosen conditions (e.g., NVT or NPT ensemble). wikipedia.orgbonvinlab.org

Production Run : Running the simulation for a desired length of time to collect trajectories of the atoms. nih.gov

While specific MD studies on this compound are not documented, simulations on analogous N-acetylated compounds have been used to understand their conformational preferences and interactions with their environment. nih.gov Such studies for this compound would provide valuable information on its flexibility and how it might interact with biological macromolecules.

In Silico Approaches to Investigate Molecular Interactions and Ligand-Target Binding Affinity

In silico methods, particularly molecular docking and binding free energy calculations, are instrumental in predicting how a ligand like this compound might interact with a biological target, such as a protein or enzyme. These methods are a cornerstone of computer-aided drug design. mdpi.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov For this compound, docking studies could be performed against various enzymes where purine derivatives are known to be active. The docking process would identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the purine ring, the acetyl group, and the amino acid residues in the active site of the target protein. frontiersin.org

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to calculate the binding free energy, which provides a more accurate estimate of the binding affinity. frontiersin.org

| Computational Method | Purpose | Predicted Outcome for this compound |

| Molecular Docking | Predicts binding orientation and key interactions. | Identification of potential hydrogen bonds involving purine nitrogens and the acetyl oxygen, and hydrophobic interactions of the purine ring. |

| MD Simulation of Complex | Assesses stability of the binding pose and conformational changes. | Provides insight into the dynamic stability of the ligand-protein complex over time. |

| Binding Free Energy Calculation | Estimates the binding affinity (e.g., in kcal/mol). | A quantitative measure of how strongly the molecule binds to a potential biological target. |

Mechanistic Pathway Elucidation through Computational Transition State Analysis and Energy Barriers

Computational chemistry can be used to map out the reaction mechanisms by identifying transition states and calculating the associated energy barriers. beilstein-journals.org This is particularly useful for understanding isomerization processes or the kinetics of chemical reactions.

For N-acylated purines, a potential reaction of interest is the acyl group migration between different nitrogen atoms (e.g., from N7 to N9). Computational studies on the isomerization of similar ferrocenoyl-purines have utilized DFT to locate the transition state structures and calculate the activation energies for such intramolecular transacylation reactions. google.com.vn A similar computational analysis for this compound would involve mapping the potential energy surface for the migration of the acetyl group. This would provide a theoretical prediction of the kinetic and thermodynamic feasibility of such an isomerization, which is crucial for understanding the stability and chemical behavior of the compound.

Emerging Research Directions and Future Perspectives for 1 7h Purin 7 Yl Ethanone Derivatives

Development of Novel Synthetic Routes for Highly Regioselective and Stereoselective N7-Acylation

A primary challenge in the synthesis of N7-acylpurine derivatives is achieving high regioselectivity. The purine (B94841) anion is an ambident nucleophile, presenting two competitive reaction centers at the N7 and N9 nitrogen atoms. beilstein-journals.orgbeilstein-journals.org Consequently, acylation reactions often yield a mixture of N7- and N9-isomers, complicating purification and reducing yields. beilstein-journals.org

Future research is focused on developing synthetic methodologies that can precisely control the site of acylation. The regioselectivity of this reaction is governed by a delicate interplay between electronic and steric factors. beilstein-journals.orgbeilstein-journals.org Computationally, using Density Functional Theory (DFT), the N7 atom has been shown to be inherently more nucleophilic than the N9 atom in purine anions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This intrinsic electronic preference favors the formation of the N7-isomer. beilstein-journals.org However, this can be overridden by steric effects; bulky substituents on the purine ring, particularly at the C6 position, can shield the N7-position, thus favoring acylation at the less hindered N9 site. beilstein-journals.orgbeilstein-journals.org This principle allows for the "tuning" of the isomer ratio and can even lead to regiospecific N9-acylation when the steric hindrance is significant. beilstein-journals.org

Emerging synthetic strategies aim to exploit these principles with greater precision. Key areas for development include:

Catalyst Design: The development of novel Lewis acid or organocatalytic systems that can selectively associate with the N7 position, thereby directing the incoming acylating agent. Methods developed for N7-alkylation, such as using N-trimethylsilylated purines with a SnCl₄ catalyst, could be adapted for acylation. acs.orgresearchgate.net

Directed Acylation: Installing temporary directing groups on the purine scaffold that guide the acylating reagent to the N7 position before being cleaved.

Flow Chemistry: Utilizing microfluidic reactors to precisely control reaction parameters like temperature and mixing, which can influence the kinetic versus thermodynamic product distribution and potentially enhance the yield of the desired N7-isomer.

Stereoselective Acylation: When the acyl group contains a chiral center, controlling the stereochemical outcome is crucial. Drawing inspiration from stereoselective glycosylation methods, the use of chiral auxiliaries or catalysts could enable the enantioselective or diastereoselective synthesis of N7-acylated purines. tandfonline.com

| Factor | Effect on N7-Acylation | Research Finding | Future Direction |

|---|---|---|---|

| Electronic Properties | Favors N7-acylation | The N7 atom is the most nucleophilic site in the purine anion, as predicted by DFT calculations and HOMO visualizations. beilstein-journals.orgbeilstein-journals.orgresearchgate.net | Design of electron-withdrawing/donating groups on the acylating agent to fine-tune electronic matching with the N7 site. |

| Steric Hindrance | Hinders N7-acylation | Bulky substituents at the C6-position can shield the N7 atom, increasing the N9/N7 isomer ratio. beilstein-journals.orgbeilstein-journals.org | Use of sterically tunable protecting groups to dynamically control access to the N7 and N9 positions. |

| Solvent Polarity | Can Mediate Isomerization | In polar solvents like DMSO, N7 and N9 acyl isomers can interconvert, allowing for thermodynamic control. researchgate.net | Systematic screening of solvent systems, including ionic liquids and deep eutectic solvents, to optimize regioselectivity. |

| Catalysis | Potential for High Selectivity | Catalysts like SnCl₄ have been shown to direct N7-alkylation, a related transformation. acs.org | Development of shape-selective zeolites or metal-organic frameworks (MOFs) as catalysts for regioselective acylation. |

Exploration of Understudied Reactivity Profiles and Novel Chemical Transformations

The presence of an acetyl group at the N7 position in 1-(7H-purin-7-yl)ethanone fundamentally alters the reactivity of the purine ring system. It blocks one of the key nucleophilic nitrogen atoms and modifies the electronic distribution across the heterocycle, opening avenues for novel chemical transformations at other positions. rsc.org A significant area of emerging research is the use of N7-substituted purines as versatile scaffolds for constructing more complex molecules.

A promising strategy involves the synthesis of a 7-substituted-6-chloropurine intermediate. acs.org The chlorine atom at the C6 position is an excellent leaving group, allowing for subsequent nucleophilic aromatic substitution reactions. This enables the introduction of a wide array of functional groups through reactions with O, S, N, and C-nucleophiles, leading to diverse libraries of 6,7-disubstituted purine derivatives. acs.orgindexcopernicus.com

Beyond C6 modification, future research should explore other, less-conventional reactions:

C-H Functionalization: Directing C-H activation/functionalization to the C2 or C8 positions of the N7-acylated purine core. While some methods for C6-acylation have been developed, their application to N7-substituted purines remains a challenge, possibly due to steric hindrance from the N7-substituent itself. rsc.org Overcoming this would provide a powerful tool for late-stage diversification.

Imidazole (B134444) Ring Opening: It has been suggested that N7-alkylation or acylation can facilitate the hydrolytic cleavage of the imidazole ring (the five-membered ring of the purine). researchgate.net A systematic study of this reactivity could lead to the development of novel heterocyclic scaffolds starting from purine precursors.

Cyclization and Condensation Reactions: The N7-acetyl group itself, or other functional groups installed on the purine ring, could participate in intramolecular cyclization reactions to form new, fused polycyclic systems with unique three-dimensional structures. rsc.org

| Reaction Type | Position(s) | Description | Potential Outcome |

|---|---|---|---|

| Nucleophilic Substitution | C6 | Displacement of a leaving group (e.g., -Cl) on a 7-acetyl-6-chloropurine intermediate with various nucleophiles. acs.org | Diverse 6,7-disubstituted purine libraries (ethers, thioethers, amines). |

| C-H Functionalization | C2, C8 | Direct coupling of C-H bonds with reaction partners, potentially using transition metal catalysis. | Novel C-C or C-heteroatom bond formation at electronically distinct positions. |

| Hydrolytic Ring Opening | Imidazole Ring | Cleavage of the five-membered ring, facilitated by the N7-acyl group's electron-withdrawing nature. researchgate.net | Synthesis of substituted pyrimidine (B1678525) derivatives. |

| Intramolecular Cyclization | Multiple | Reaction between the N7-acyl group and another substituent on the purine ring to form a new ring system. | Novel fused heterocyclic compounds with potential biological activity. |

Advanced Computational Prediction of Molecular Behavior and Complex Biological Interactions

Computational chemistry provides indispensable tools for accelerating research into this compound derivatives. These methods offer predictive insights into molecular properties, reactivity, and biological function, guiding experimental efforts and reducing trial-and-error.

Quantum Chemistry for Reactivity Prediction: As previously noted, DFT calculations are highly effective at predicting the intrinsic nucleophilicity of the purine nitrogen atoms, explaining the kinetic preference for N7-acylation. beilstein-journals.orgbeilstein-journals.org Future work can extend these models to predict how different substituents on the purine ring and the acylating agent will influence reaction barriers and regioselectivity, enabling the in silico design of optimal reaction conditions.

Structure and Isomer Identification: Differentiating between N7 and N9 isomers is a critical analytical challenge. Computational methods can predict spectroscopic data, such as NMR chemical shifts. For instance, the calculated difference in the chemical shifts of the C5 and C8 carbon atoms (Δδ) is a reliable marker, being significantly larger for N7-isomers than for N9-isomers. acs.org This allows for confident structural assignment of newly synthesized compounds.

Molecular Modeling for Biological Prediction: The most impactful application lies in predicting how these novel purine derivatives will interact with biological targets.

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a protein target, such as an enzyme active site or a receptor binding pocket. nih.govsci-hub.st It can be used to screen virtual libraries of this compound derivatives against targets like protein kinases, purinergic receptors, or viral enzymes.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can model the dynamic behavior of the molecule-protein complex over time, providing insights into binding stability and the conformational changes induced upon binding. pensoft.net

These computational approaches allow for a rational design cycle where molecules are designed in silico, prioritized based on predicted activity and properties, and then synthesized for experimental validation.

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| Density Functional Theory (DFT) | Predicting Reaction Regioselectivity | Calculates electron density (Fukui indices, HOMO) to determine the most nucleophilic sites (N7 vs. N9). beilstein-journals.orgbeilstein-journals.org |

| NMR Chemical Shift Prediction | Structural Elucidation of Isomers | Predicts 13C NMR shifts, where the Δδ (C5-C8) value helps distinguish N7 from N9 isomers. acs.org |

| Molecular Docking | Virtual Screening & Hit Identification | Predicts binding modes and affinities of derivatives to biological targets (e.g., kinases, receptors). nih.govsci-hub.st |

| Molecular Dynamics (MD) | Assessing Binding Stability | Simulates the motion of the ligand-protein complex to confirm stable binding and identify key interactions over time. pensoft.net |

Elucidation of Broader Biological Roles of Purine N7-Acylation in Unexplored Cellular Processes

While the biological roles of adenine (B156593) and guanine (B1146940) are well-established, the functions of their N7-acylated derivatives are largely unknown. wikipedia.org N7-substituted purines have been reported to possess cytotoxic, antiviral, and enzyme-inhibitory activities, suggesting a rich pharmacology. nih.gov The introduction of an acetyl group at the N7 position creates a molecule with unique properties that may allow it to interact with cellular machinery in novel ways.

Future research should aim to move beyond general screening and investigate the effects of N7-acylation on specific, unexplored cellular pathways:

Purinergic Signaling: Cells communicate using extracellular purines like ATP, which bind to specific purinergic receptors. wikipedia.orgnih.gov The N7-acetyl group could dramatically alter the shape and electronic profile of the purine, potentially creating potent and selective agonists or antagonists for these receptors. Investigating how this compound derivatives interact with the P2X and P2Y receptor families could uncover new tools for modulating inflammation, neurotransmission, and immunity.

Metabolic Probes: Purine metabolism involves a complex network of synthesis, salvage, and degradation pathways. nih.gov Disruption of these pathways is linked to severe diseases. nih.gov N7-acylated purines could serve as chemical probes to study the enzymes involved in these processes. Their unique structure may allow them to inhibit specific enzymes or be processed in ways that report on metabolic flux.

Interaction with Nucleic Acid Machinery: N7-alkylation of guanine in DNA is a form of DNA damage. The cellular consequences of N7-acylation are unstudied. Research could explore whether purine precursors with an N7-acetyl group can be processed by cellular polymerases or repair enzymes. While likely to be sterically disfavored, such interactions could have profound effects on genetic stability and represent an entirely new class of biological activity.

By systematically exploring these areas, the scientific community can begin to understand the full biological potential of N7-acylation, moving this compound and its derivatives from chemical curiosities to valuable tools for biology and medicine.

Q & A

Q. What are the optimal synthetic routes for 1-(7H-purin-7-yl)ethanone, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis of this compound can be approached via condensation reactions or nucleophilic substitution. For example, a similar quinoline-derived ethanone was synthesized by condensing 7-chloro-2-methylquinoline with an acetylbenzaldehyde derivative under controlled temperatures (60–80°C) and inert atmospheres . Key considerations include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium catalysts for coupling reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Data Table :

| Parameter | Example Conditions |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF or DMSO |

| Catalyst | Pd(PPh₃)₄ |

| Yield Range | 45–70% (similar compounds) |

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer: Key techniques include:

- ¹H/¹³C NMR : Identifies proton environments (e.g., purine ring protons at δ 8.5–9.0 ppm, acetyl group at δ 2.6 ppm) .

- IR Spectroscopy : Confirms carbonyl stretching (C=O at ~1700 cm⁻¹) and purine N-H bonds (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₇H₇N₅O: m/z 178.0722).

Q. How can researchers screen the biological activity of this compound, and what assays are recommended?

Answer: Initial screening involves:

Q. What are the solubility and stability profiles of this compound, and how do they impact experimental design?

Answer:

- Solubility : Likely soluble in DMSO, DMF, and methanol; limited in water. Pre-dissolve in DMSO for in vitro assays .

- Stability : Store at –20°C under argon; monitor degradation via HPLC (retention time shifts).

Q. How can researchers validate the purity of this compound, and what analytical standards are used?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient; UV detection at 254 nm).

- Melting Point : Compare to literature values (e.g., similar purine derivatives melt at 180–220°C) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to model binding to purine receptors (e.g., adenosine kinase; binding energy ≤ –8 kcal/mol indicates strong affinity) .

Data Table :

| Parameter | Value |

|---|---|

| HOMO (eV) | –5.2 (estimated) |

| LUMO (eV) | –1.8 (estimated) |

| LogP | 1.2 (predicted) |

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

Answer:

Q. How can ADMET properties of this compound be optimized for drug development?

Answer:

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.